molecular formula C9H9Cl2NO2 B7805703 2-Amino-3-(3,4-dichlorophenyl)propanoic acid CAS No. 59331-62-3

2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Cat. No.: B7805703
CAS No.: 59331-62-3
M. Wt: 234.08 g/mol
InChI Key: NRCSJHVDTAAISV-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dichlorobenzene as the starting material.

  • Nitration: The 3,4-dichlorobenzene undergoes nitration to introduce a nitro group, forming 3,4-dichloronitrobenzene.

  • Reduction: The nitro group is then reduced to an amino group, yielding 3,4-dichloroaniline.

  • Chlorination: The amino group is protected, and the compound undergoes chlorination to introduce the propanoic acid moiety, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The compound can undergo substitution reactions at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.

Major Products Formed:

  • Oxidation: Formation of 3,4-dichloronitrobenzene.

  • Reduction: Formation of 3,4-dichloroaniline.

  • Substitution: Formation of various substituted derivatives of the compound.

Scientific Research Applications

2-Amino-3-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-(3,4-dichlorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the dichlorophenyl group can participate in π-π interactions with biological macromolecules. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Amino-3-(2,4-dichlorophenyl)propanoic acid

  • 2-Amino-3-(3,5-dichlorophenyl)propanoic acid

  • 2-Amino-3-(2,6-dichlorophenyl)propanoic acid

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Properties

IUPAC Name

2-amino-3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCSJHVDTAAISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346647
Record name 2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-67-3, 59331-62-3
Record name 5472-67-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14789
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Record name 2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
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Record name 2-amino-3-(3,4-dichlorophenyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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